2-Acetoxycinnamic acid

描述

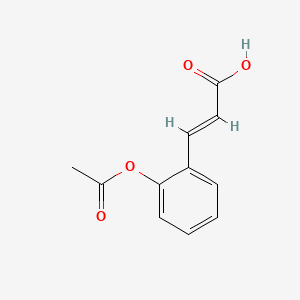

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(2-acetyloxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-8(12)15-10-5-3-2-4-9(10)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOWQQCLBQBRMQ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70876299 | |

| Record name | 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16189-10-9, 55620-18-3 | |

| Record name | (2E)-3-[2-(Acetyloxy)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16189-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid, 2-acetoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055620183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tylmarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Acetoxycinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Acetoxycinnamic Acid

Established Synthetic Pathways for 2-Acetoxycinnamic Acid

The synthesis of this compound can be achieved through several established chemical routes. These methods include the acetylation of a hydroxyl-substituted cinnamic acid and its formation as a transient species in multi-step reactions.

A primary method for preparing acetoxy-substituted cinnamic acids involves the direct acetylation of the corresponding hydroxycinnamic acid. In a procedure analogous to the synthesis of 3-acetoxycinnamic acid, 2-hydroxycinnamic acid can be acetylated using acetic anhydride (B1165640). acs.org The reaction typically involves dissolving the hydroxycinnamic acid in a suitable solvent, such as toluene, and refluxing it with acetic anhydride in the presence of a base like pyridine, which acts as a catalyst. acs.org The base neutralizes the acetic acid byproduct formed during the reaction. After the reaction is complete, the solvent is removed, and the crude product can be purified, often by washing with a solvent like ethanol (B145695) to yield the final this compound product. acs.org

Table 1: Representative Synthesis of Acetoxycinnamic Acid via Acetylation

| Reactants | Reagents | Conditions | Product | Yield | Reference |

|---|

While the term "acetylation of cinnamic acid" can refer to reactions involving the carboxylic acid group, in the context of forming this compound, it specifically implies the acetylation of the hydroxyl group of o-hydroxycinnamic acid (2-hydroxycinnamic acid). A general procedure for acetylation involves dissolving the parent acid in a mixture of acetic anhydride and acetic acid. biomedres.us The reaction can be catalyzed by a strong acid, such as concentrated sulfuric acid. biomedres.us The mixture is heated to facilitate the reaction and then cooled. Due to the stability of the carboxylic acid group, the reaction may require an extended period, sometimes up to two weeks at low temperatures, for the acetylation to reach completion. biomedres.us The resulting acetylated derivative, this compound, can then be isolated as crystals. biomedres.us

This compound is a known intermediate in classic organic reactions, most notably the Perkin reaction for the synthesis of coumarin (B35378). chemcess.com The Perkin reaction involves the condensation of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with acetic anhydride in the presence of a weak base catalyst like sodium acetate (B1210297). chemcess.com In this process, the salicylaldehyde reacts with acetic anhydride to form cis-o-acetoxycinnamic acid as an unstable intermediate. chemcess.com This intermediate then undergoes intramolecular cyclization (lactone formation) with the elimination of an acetic acid molecule to yield coumarin. chemcess.com The transient formation of this compound is a critical step that enables the subsequent ring-closure to form the coumarin scaffold. chemcess.com

Derivatization Strategies Involving this compound

The chemical structure of this compound, featuring both a carboxylic acid group and an ester group, allows for a variety of chemical transformations. Derivatization typically targets the carboxylic acid moiety to produce new esters and amides.

The carboxylic acid group of this compound can be readily converted into an ester through esterification. libretexts.org This transformation can be achieved by first converting the carboxylic acid to a more reactive acyl chloride. For example, this compound can be treated with oxalyl chloride in a solvent like dichloromethane, with a catalytic amount of dimethylformamide, to form the corresponding 2-acetoxycinnamoyl chloride. doi.org This highly reactive intermediate is not typically isolated but is reacted in situ with an alcohol, such as phenol (B47542), in the presence of a base to yield the desired phenyl ester of this compound. doi.org This method is advantageous as it avoids the harsh acidic conditions and reversible nature of direct Fischer esterification. chemistrysteps.com

Table 2: Example of Esterification of this compound

| Starting Material | Reagents | Intermediate | Second Reactant | Product | Reference |

|---|

The carboxylic acid functional group of this compound can be converted into an amide bond. The direct reaction between a carboxylic acid and an amine is often inefficient as the basic amine deprotonates the acid to form an unreactive salt. libretexts.org Therefore, coupling agents are typically employed. Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxyl group. libretexts.organalis.com.my The carboxylic acid first reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. analis.com.my This intermediate is then readily attacked by an amine (primary or secondary) to form the corresponding amide, with the carbodiimide being converted to a urea (B33335) byproduct. libretexts.organalis.com.my This strategy allows for the synthesis of a wide range of N-substituted this compound amides under mild conditions. beilstein-journals.org

Table 3: Generalized Amidation of this compound

| Starting Material | Activating Agent | Nucleophile | Product |

|---|

Polymerization Reactions

This compound and its isomers serve as important monomers in polymer chemistry, capable of undergoing various polymerization reactions to form polyesters and other copolymers. cymitquimica.com The reactivity of the carboxylic acid and the potential for transformations involving the acetoxy group and the double bond allow for the synthesis of polymers with unique properties. cymitquimica.comdntb.gov.ua

One significant application is the synthesis of poly(p-oxycinnamoyl) (POC) microspheres through the polycondensation of (E)-4-acetoxycinnamic acid. acs.org This process occurs via reaction-induced phase separation in various high-boiling point solvents. The morphology of the resulting polymer is highly dependent on the solvent and the polymerization temperature. For instance, polymerization in liquid paraffin (B1166041) yields smooth microspheres, while using solvents like Therm S 800 (TS8) and Therm S 900 (TS9) can result in either microspheres or platelike crystals depending on the temperature. acs.org The formation of microspheres is linked to the liquid-liquid phase separation of the oligomers from the solvent. acs.org

Table 1: Influence of Solvent and Temperature on the Polycondensation of (E)-4-Acetoxycinnamic Acid

| Solvent | Polymerization Temperature (°C) | Product Morphology | Average Diameter (µm) |

|---|---|---|---|

| Liquid Paraffin (LPF) | 320 | Microspheres | 4.6 |

| Therm S 900 (TS9) | 300 | Microspheres | 3.3 |

| Therm S 900 (TS9) | 280 | Platelike Crystals | N/A |

| Therm S 800 (TS8) | 310 | Microspheres | 3.9 |

| Therm S 800 (TS8) | 280 | Platelike Crystals | N/A |

Data sourced from: acs.org

Additionally, derivatives of this compound can be involved in the synthesis of photo-responsive materials. While not a direct polymerization of this compound itself, poly(o-hydroxycinnamic acid) is synthesized from a this compound precursor. The process involves converting this compound to its acid chloride, which then undergoes condensation polymerization. doi.org The resulting polymer exhibits photo-degradable properties, breaking down upon exposure to UV light. doi.org Cinnamate-based polymers are known to react to UV light through E-Z isomerization and [2+2] cycloaddition reactions. dntb.gov.ua

Green Chemistry Approaches in this compound Synthesis and Modification

Green chemistry principles are increasingly being applied to the synthesis and modification of chemical compounds, including this compound, to reduce environmental impact and enhance safety. bepls.com Key areas of focus include the use of biocatalysts and environmentally benign solvents. mdpi.combiobasedpress.eu

Enzymatic and biocatalytic methods offer a green alternative to traditional chemical synthesis. Ferulic acid decarboxylases (FDCs), for example, have been shown to catalyze the reversible decarboxylation of cinnamic acid derivatives. researchgate.net Specifically, the Fdc1 enzyme demonstrates high activity for 4-acetoxycinnamic acid, suggesting potential for its use in green synthetic routes. researchgate.net Lipase-mediated esterification is another eco-friendly method for producing derivatives of cinnamic acids, avoiding harsh chemical reagents. nih.gov

The selection of solvents is a critical aspect of green chemistry. bepls.com Traditional volatile organic solvents can be replaced with greener alternatives that are bio-based, less toxic, and biodegradable. biobasedpress.eu

Table 2: Potential Green Solvent Alternatives for Organic Synthesis

| Green Solvent | Origin/Synthesis | Key Properties | Replaces |

|---|---|---|---|

| Ethyl Lactate | Ester of natural L-lactic acid from sugar fermentation. sigmaaldrich.com | Biodegradable, non-toxic, high solvency power. lactic.com | Ethyl acetate, acetone. sigmaaldrich.com |

| Cyclopentyl Methyl Ether (CPME) | Catalytic reaction with no by-products. sigmaaldrich.com | Safer than many other ether solvents. sigmaaldrich.com | Tetrahydrofuran (THF), 1,4-dioxane. sigmaaldrich.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources like corncobs. sigmaaldrich.com | Safer and more sustainable than chlorinated solvents. sigmaaldrich.com | Dichloromethane (DCM), THF. sigmaaldrich.com |

| Dimethyl Carbonate (DMC) | Reaction of methanol (B129727) with CO2. encyclopedia.pub | Low toxicity, low volatility. encyclopedia.pub | Petroleum-based solvents. encyclopedia.pub |

| Water | Abundant natural resource. encyclopedia.pub | Non-toxic, non-flammable, low cost. encyclopedia.pub | Organic solvents. mdpi.com |

Data sourced from: sigmaaldrich.comlactic.comencyclopedia.pubmdpi.com

Water, as a solvent, has been successfully used in the synthesis of related cinnamic acid derivatives, often leading to high yields without the formation of by-products. mdpi.com The use of sonochemistry, or ultrasound-assisted reactions, represents another green approach that can accelerate reactions like the Perkin reaction, which is used to synthesize cinnamic acid, potentially reducing energy consumption and reaction times. scispace.com

Biological Activities and Pharmacological Potential of 2 Acetoxycinnamic Acid and Its Derivatives

Antioxidant Properties and Mechanisms of Action

2-Acetoxycinnamic acid and its derivatives are recognized for their antioxidant capabilities, which are largely attributed to their chemical structures. nih.govnih.gov These compounds, particularly those with phenolic hydroxyl groups, are effective free radical scavengers. nih.govcore.ac.uk The presence of a vinyl fragment and a phenyl ring in cinnamic acid derivatives contributes to their high antioxidant activity. mdpi.com This activity is further enhanced by the presence of hydroxyl or catechol groups on the phenyl ring. mdpi.com Dihydroxy derivatives, for instance, exhibit stronger antioxidant properties than their monohydroxy counterparts due to the increased capacity for neutralizing free radicals. mdpi.com

The primary mechanism of antioxidant action for these compounds is through radical scavenging, which involves donating a hydrogen or an electron to stabilize free radicals. nih.gov The resulting phenoxyl radicals are themselves stabilized through delocalization. nih.gov Another proposed mechanism is the chelation of transition metals like iron and copper, which are known to catalyze oxidative reactions. nih.gov

Studies have shown that acetylation can slightly enhance the antioxidant activity of cinnamic acid. For example, one study found that cinnamyl acetate (B1210297) had a slightly lower IC50 value (0.16 µg/mL) compared to cinnamic acid (0.18 µg/mL), indicating a modest increase in antioxidant potency. biomedres.us

Derivatives such as ferulic acid and sinapic acid are particularly effective at scavenging peroxy radicals formed during thermo-oxidative degradation due to a higher degree of methoxylation, which enhances their antioxidant activity. mdpi.com The antioxidant properties of hydroxycinnamic acids are linked to their ability to eliminate free radicals. researchgate.net Research has highlighted p-coumaric acid, caffeic acid, and ferulic acid as notable antioxidants among the hydroxycinnamic acid derivatives. researchgate.net

Table 1: Antioxidant Activity of Cinnamic Acid and its Derivative

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| Cinnamic Acid | 0.18 | biomedres.us |

| Cinnamyl Acetate | 0.16 | biomedres.us |

| Vitamin C (standard) | 0.12 | biomedres.us |

Anti-inflammatory Effects and Cellular Pathways

Cinnamic acid and its derivatives have demonstrated significant anti-inflammatory properties. nih.gov These effects are often attributed to the presence of functional groups like hydroxyl, methoxy (B1213986), or ester bonds, which can interact with various inflammatory mediators. mdpi.com

One of the key mechanisms is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. mdpi.comnih.gov NF-κB is a family of transcription factors that play a crucial role in regulating cellular processes such as inflammation. nih.gov For instance, cycloartenyl ferulate, a phytosteryl ferulate found in rice bran oil, has been shown to inhibit the DNA-binding of NF-κB. nih.gov This compound significantly reduced lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and the mRNA expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory process. nih.gov

Caffeic acid, with its two hydroxyl groups, can modulate the expression of key cytokines and enzymes involved in inflammation, such as COX-2, IL-8, and NF-κB. mdpi.com Similarly, its phenethyl ester derivative (CAPE) can inhibit lipoxygenase (LOX) and cyclooxygenase (COX), enzymes involved in the arachidonic acid metabolism pathway that drives inflammatory processes. mdpi.com Other derivatives like chlorogenic acid and cryptochlorogenic acid have been found to decrease the expression of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8 by reducing the activity of the NF-κB signaling pathway. mdpi.com

Ferulic acid's methoxy group enhances its interaction with cell membranes, facilitating better inhibition of inflammatory enzymes like COX-2 and iNOS. mdpi.com Furthermore, some derivatives, such as 7-O-cinnamoyl morroniside, can reduce inflammation by inhibiting the expression of E-selectin, a molecule crucial for leukocyte adhesion to endothelial cells during an inflammatory response. ajol.info

Table 2: Anti-inflammatory Mechanisms of Cinnamic Acid Derivatives

| Derivative | Mechanism of Action | Target Molecules/Pathways | Reference |

|---|---|---|---|

| Cycloartenyl ferulate | Inhibition of NF-κB DNA-binding | NF-κB, iNOS, COX-2 | nih.gov |

| Caffeic acid | Modulation of cytokine and enzyme expression | COX-2, IL-8, NF-κB | mdpi.com |

| Caffeic acid phenethyl ester | Inhibition of inflammatory enzymes | LOX, COX | mdpi.com |

| Chlorogenic acid | Reduction of NF-κB activity | NF-κB, TNF-α, IL-1β, IL-6, IL-8 | mdpi.com |

| Ferulic acid | Inhibition of inflammatory enzymes | COX-2, iNOS | mdpi.com |

| 7-O-cinnamoyl morroniside | Inhibition of E-selectin expression | E-selectin | ajol.info |

Antimicrobial and Antifungal Activities

Cinnamic acid and its derivatives have a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects. nih.gov

Antibacterial Effects

The antibacterial activity of cinnamic acid derivatives is often associated with the presence of ester and amide groups. jocpr.com These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. jocpr.comnih.gov For instance, isobutyl cinnamate (B1238496) and dibromo cinnamic acid have demonstrated strong antibacterial properties. jocpr.com

Research has shown that derivatives like ferulic acid can inhibit the growth of bacteria such as Staphylococcus aureus and also reduce bacterial motility. mdpi.com Caffeic acid has shown inhibitory effects against pathogenic bacteria like Mycobacterium tuberculosis and Klebsiella pneumoniae. nih.gov Furthermore, some cinnamic acid derivatives have displayed strong anti-biofilm activity against Staphylococcus epidermidis, a common cause of hospital-acquired infections. mdpi.com The bromination of the double bond in the cinnamic acid structure has been found to enhance the antimicrobial activity of the resulting compounds. nih.gov

Antifungal Effects

Cinnamic acid derivatives are also known for their antifungal properties. jocpr.comnih.gov They have shown activity against various fungi, including Candida albicans and Aspergillus niger. jocpr.com One of the proposed mechanisms for their antifungal action is the inhibition of enzymes unique to fungi. nih.gov Specifically, cinnamic acid and some of its derivatives have been shown to inhibit CYP53A15, a cytochrome P450 enzyme involved in benzoate (B1203000) metabolism in fungi like Cochliobolus lunatus. nih.gov This enzyme is a promising target for antifungal drugs as it is not present in other eukaryotes. nih.gov

Structure-activity relationship studies have indicated that certain structural features are crucial for antifungal activity. nih.gov For example, (E)-3-(4-Methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic acid exhibited significant antifungal activity against Aspergillus niger, comparable to the commercial antifungal agent miconazole. nih.govconicet.gov.ar

Antiviral Effects

The antiviral potential of this compound and its derivatives has also been explored. nih.gov Cinnamic acid derivatives have been reported to possess antiviral properties. nih.govresearchgate.net For instance, esters of substituted cinnamic acids with quercetin (B1663063) have been developed and evaluated for their in vitro activity against a broad spectrum of coronaviruses. nih.gov Two derivatives, the 3,4-methylenedioxy ester and the ester of sinapic acid, were effective in reducing the cytopathogenicity induced by the human coronavirus OC43. nih.gov The sinapic acid ester, in particular, was also active against SARS-CoV-2. nih.gov Further studies suggested that this derivative might inhibit viral endocytosis by reducing the attachment of the virus to host cells. nih.gov

Table 3: Antimicrobial Spectrum of Cinnamic Acid Derivatives

| Activity | Target Organisms | Examples of Active Derivatives | Reference |

|---|---|---|---|

| Antibacterial | Escherichia coli, Staphylococcus aureus, Bacillus subtilis | Isobutyl cinnamate, Dibromo cinnamic acid | jocpr.com |

| Antibacterial | Staphylococcus epidermidis (biofilm) | Cinnamic acid, p-coumaric acid, ferulic acid, sinapic acid | mdpi.com |

| Antifungal | Candida albicans, Aspergillus niger | Cinnamic acid derivatives | jocpr.comnih.gov |

| Antifungal | Cochliobolus lunatus, Aspergillus niger, Pleurotus ostreatus | Cinnamic acid and four of its derivatives | nih.gov |

| Antiviral | Human coronavirus OC43, SARS-CoV-2 | Esters of substituted cinnamic acids with quercetin | nih.gov |

Anticancer and Cytotoxic Potency

Cinnamic acid and its derivatives have emerged as a promising scaffold for the design of new anticancer agents. nih.gov They have been reported to possess anticancer properties and have been investigated for their potential in cancer therapy. biointerfaceresearch.com

Several studies have documented that cinnamic acid derivatives can act as inhibitors of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tumor development. biointerfaceresearch.com Newer cinnamic acid derivatives have been designed and synthesized as potential antineoplastic agents and have been evaluated for their in vitro anticancer activity against cell lines such as the A-549 lung cancer cell line. biointerfaceresearch.com

The anticancer activity of these derivatives is often linked to the presence of specific functional groups and their positions on the aromatic ring. For example, an increase in electron-withdrawing groups at the ortho and/or para positions of the aromatic ring can enhance anticancer activity by making the carbonyl esters more susceptible to nucleophilic attack. researchgate.net The trans configuration of the double bond in cinnamic esters has also been found to be more active than the cis configuration. researchgate.net

Derivatives such as (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate have been identified as lead antitumor compounds and have been shown to have antiproliferative, proapoptotic, and antimigratory activities on A549 cells. researchgate.net

Table 4: Anticancer Activity of Cinnamic Acid Derivatives

| Derivative | Target/Mechanism | Cell Line | Reference |

|---|---|---|---|

| Cinnamic acid analogs | MMP-9 inhibition | A-549 (lung cancer) | biointerfaceresearch.com |

| (E)-4-cyanophenyl cinnamate | Antineoplastic activity | HeLa, K562 | researchgate.net |

| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | Antiproliferative, proapoptotic, antimigratory | A549 | researchgate.net |

Other Reported Biological Activities

Scientific investigation into the specific biological activities of this compound is an emerging field. While research on closely related cinnamic acid derivatives has shown a range of pharmacological effects, literature focusing exclusively on the 2-acetoxy variant is limited. The following sections summarize the currently available information regarding its potential hepatoprotective and immunomodulatory effects.

Hepatoprotective Effects

Table 1: Summary of Hepatoprotective Studies on Related Cinnamic Acid Derivatives (Note: This table is for illustrative purposes based on related compounds, as no direct data for this compound is available.)

| Compound/Extract | Model | Key Findings |

|---|---|---|

| p-Coumaric acid | Cisplatin-induced toxicity in rats | Prevented histopathological damage; increased antioxidant enzymes (SOD, GSH). nih.gov |

| p-Coumaric acid | Ischemia-reperfusion in rats | Prevented increases in AST and ALT; improved liver antioxidant status. nih.gov |

Structure Activity Relationship Sar Studies of 2 Acetoxycinnamic Acid and Its Analogues

Influence of Acetoxy Group on Biological Activity

The presence and position of substituent groups on the cinnamic acid scaffold are critical determinants of its biological activity. nih.gov The acetoxy group at the ortho (2-position) of the phenyl ring in 2-acetoxycinnamic acid is particularly significant. Acetylation of a phenolic hydroxyl group is a common strategy in medicinal chemistry to alter a molecule's physicochemical properties, primarily its lipophilicity. researchgate.netmdpi.com

The introduction of an acetyl group generally increases a compound's lipophilicity, which can enhance its ability to cross biological membranes. researchgate.net This modification often converts a parent phenol (B47542) into a prodrug. In the case of this compound, the acetoxy group can undergo hydrolysis by esterase enzymes in vivo to release the corresponding active form, 2-hydroxycinnamic acid (salicylic acid with an acrylic acid side chain). This bioconversion can influence the compound's pharmacokinetic profile, potentially leading to improved absorption and distribution.

Impact of Substitutions on the Cinnamic Acid Moiety

Modifications to the core cinnamic acid structure, particularly substitutions on the phenyl ring, have a profound impact on biological activity. semanticscholar.org The nature, number, and position of these substituents dictate the electronic and steric properties of the molecule, which in turn govern its interaction with biological targets. nih.gov

Research has shown that the presence of electron-withdrawing or electron-donating groups can significantly alter the efficacy of cinnamic acid derivatives.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as halogens (F, Cl) or a nitro group, often enhances certain biological activities. For example, in studies on the anti-tubercular activity of cinnamic acid analogues, compounds with an EWG at the para-position of the phenyl ring showed significantly improved activity. A para-chloro substituted derivative was found to be more active than its ortho-substituted counterpart, highlighting the importance of substituent position. nih.gov Specifically, a compound with a 4-fluoro phenyl ring substitution was the most active among halogenated analogues against Mycobacterium tuberculosis. nih.gov

Electron-Donating Groups (EDGs): Conversely, the presence of EDGs like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups can also potentiate activity, particularly antioxidant and antidiabetic effects. nih.gov The antioxidant capacity of hydroxycinnamic acids is well-documented and is often linked to the ability of the phenolic hydroxyl groups to donate a hydrogen atom to scavenge free radicals. mdpi.com For instance, p-coumaric acid (4-hydroxycinnamic acid) is noted for its antioxidant properties. mdpi.com Methoxy substitutions, such as in ferulic acid (4-hydroxy-3-methoxycinnamic acid), have also been shown to improve cell viability and increase the expression of endogenous antioxidant enzymes. mdpi.com

The following table summarizes the impact of various substitutions on the biological activity of cinnamic acid derivatives based on published research findings.

| Substituent | Position | Observed Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| -Cl (Chloro) | para (4) | Anti-tubercular | More active than ortho-substituted isomer. | nih.gov |

| -F (Fluoro) | para (4) | Anti-tubercular | Most active among fluorine-substituted compounds tested. | nih.gov |

| -COOH (Carboxylic acid) | para (4) | Anti-tubercular | Potent activity (IC50 = 0.045 µg/mL), indicating EWGs at the para position favor activity. | nih.gov |

| -OH (Hydroxyl) | para (4) | Antioxidant | Key feature for antioxidant and hypolipidemic activity. | mdpi.com |

| -OCH3 (Methoxy) | para (4) | Antidiabetic | Considered a key structural element for high antidiabetic activity. | researchgate.net |

| α-pyridyl or α-furanyl | (Replacement of phenyl ring) | Acaricidal | Significantly increased activity compared to the phenyl ring. | nih.gov |

Role of Stereochemistry in Biological Efficacy

The acrylic acid side chain of cinnamic acid derivatives contains a carbon-carbon double bond, which gives rise to geometric isomerism, resulting in cis (Z) and trans (E) configurations. The spatial arrangement of the phenyl ring and the carboxylic acid group relative to the double bond is a critical factor influencing how the molecule interacts with biological targets. nih.gov

Generally, the trans-isomer of cinnamic acid is the more common and thermodynamically stable form. nih.gov However, biological activity is not always associated with the most stable isomer. Specific stereochemical arrangements are often required for optimal binding to enzyme active sites or cell surface receptors.

Several studies have highlighted the differential effects of cis and trans isomers:

Plant Growth Activity: In studies examining plant growth regulation, cis-cinnamic acid was identified as a growth-promoting compound, stimulating both cell division and expansion. In contrast, the trans-isomer was found to be inactive at equimolar concentrations. nih.gov This demonstrates a strict stereochemical requirement for this particular biological effect.

Anticancer Activity: A comparative study on human lung adenocarcinoma cells found that both cis- and trans-cinnamic acid could inhibit the invasive activity of the cancer cells. However, the cis-isomer achieved significant inhibition at a lower concentration (50 µM) compared to the trans-isomer (100 µM), suggesting that the cis configuration may be more potent in this context. researchgate.net

Antibacterial Activity: Some research indicates that cis-cinnamic acid exhibits higher antibacterial activity than its trans counterpart. researchgate.net

These findings underscore that stereochemistry is a pivotal element of the SAR for cinnamic acid analogues. The distinct three-dimensional shapes of the cis and trans isomers dictate their ability to fit into specific binding pockets, leading to significant differences in their biological efficacy.

Computational and Molecular Modeling in SAR Elucidation

In recent years, computational and molecular modeling techniques have become indispensable tools for elucidating the SAR of bioactive compounds, including cinnamic acid derivatives. acs.org These in silico methods provide valuable insights into the molecular properties that govern activity and can predict the efficacy of novel compounds, thereby rationalizing and expediting the drug design process.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For cinnamic acid analogues, QSAR models have shown that electronic properties are often the governing factors of their activity as, for example, Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov Three-dimensional (3D)-QSAR analyses have also been used to successfully model the antimalarial activity of cinnamic acid derivatives, identifying key thermodynamic, electronic, and spatial descriptors that correlate with potency. biomedres.us

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. Docking studies on cinnamic acid derivatives have revealed crucial interactions, such as the formation of hydrogen bonds with amino acid residues in the active site of a target protein. nih.gov For instance, docking simulations have been used to evaluate the binding affinity of various cinnamic acid derivatives to the active site of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in several diseases. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability of ligand-receptor complexes predicted by molecular docking. mdpi.com For top-ranked cinnamic acid inhibitors of MMP-9, MD simulations were performed to assess the stability of the docked poses, confirming the stable interaction between the compounds and the enzyme's catalytic site. mdpi.com

These computational approaches complement experimental data by providing a molecular-level understanding of SAR, guiding the design of new analogues with improved potency and selectivity.

Enzymatic and Biocatalytic Transformations Involving 2 Acetoxycinnamic Acid

Decarboxylation Reactions Catalyzed by Ferulic Acid Decarboxylase (Fdc1)

Ferulic acid decarboxylase (Fdc1) is an enzyme recognized for its ability to catalyze the non-oxidative decarboxylation of various α,β-unsaturated carboxylic acids, particularly phenylacrylic acids. This reaction is of significant interest for producing vinyl derivatives, which are valuable in the flavor, fragrance, and polymer industries. The catalytic activity of Fdc1 is dependent on a novel prenylated flavin mononucleotide (prFMN) cofactor.

While Fdc1 has a documented broad substrate tolerance, its activity has been primarily characterized for compounds such as ferulic acid, p-coumaric acid, and cinnamic acid. Notably, studies have also demonstrated its activity on 4-acetoxycinnamic acid, a structural isomer of 2-acetoxycinnamic acid. However, there is no specific research in the available literature demonstrating the decarboxylation of this compound by Fdc1. Substrate specificity studies on related enzymes, such as aromatic acid CoA ligases, have indicated that some enzymes possess a strong preference for cinnamic acid derivatives with a substitution at the para-position (4-position) of the phenyl ring. nih.gov This preference may influence the ability of enzymes like Fdc1 to process ortho-substituted compounds like this compound.

| Substrate | Enzyme | Product | Documented Activity |

| Ferulic acid | Fdc1 | 4-vinylguaiacol | Yes |

| p-Coumaric acid | Fdc1 | 4-vinylphenol | Yes |

| Cinnamic acid | Fdc1 | Styrene | Yes |

| 4-Acetoxycinnamic acid | Fdc1 | 4-acetoxystyrene | Yes |

| This compound | Fdc1 | 2-acetoxystyrene | Not Documented |

Bioconversion Pathways and Metabolites

Dedicated studies on the complete bioconversion pathways of this compound are not extensively documented. Based on its chemical structure, the most probable initial enzymatic step would be the hydrolysis of the ester bond.

Enzymatic Hydrolysis: A plausible primary biotransformation is the hydrolysis of the acetyl group, catalyzed by an esterase enzyme, to yield o-coumaric acid (2-hydroxycinnamic acid) and acetic acid. While this has been demonstrated through chemical hydrolysis archive.org, enzymatic catalysis for this reaction is a common and well-established biocatalytic process.

Metabolism of the Hydrolysis Product (o-Coumaric Acid): Once formed, o-coumaric acid can be further metabolized by various microorganisms. For instance, some microbes are capable of reducing the double bond of the acrylic acid side chain, converting o-coumaric acid into melilotic acid. doi.org Fungi such as Aspergillus niger are also known to carry out transformations on o-coumaric acid. mdpi-res.com Another potential reaction is glycosylation, where enzymes like rutinosidase can attach sugar moieties to the hydroxyl group of o-coumaric acid. sci-hub.se

| Putative Reaction | Substrate | Enzyme Class | Potential Product(s) |

| Deacetylation | This compound | Esterase | o-Coumaric acid, Acetic acid |

| Reduction | o-Coumaric acid | Reductase | Melilotic acid |

| Glycosylation | o-Coumaric acid | Glycosyltransferase | o-Coumaric acid glycoside |

Engineering of Biosynthetic Pathways for this compound Production or Transformation

Production: Currently, there are no reports in the scientific literature describing the engineering of microorganisms for the de novo biosynthesis of this compound. Metabolic engineering efforts have successfully established microbial pathways for the production of related precursor molecules like cinnamic acid and p-hydroxycinnamic acid from simple carbon sources. These pathways typically involve diverting metabolic flux from central carbon metabolism towards the synthesis of aromatic amino acids, followed by the action of ammonia-lyases. However, the subsequent specific acetylation of the 2-hydroxy position of a cinnamic acid intermediate to produce this compound has not been demonstrated in an engineered host. This would theoretically require the introduction of a specific acetyltransferase enzyme with high selectivity for the 2-hydroxycinnamic acid substrate.

Transformation: Similarly, research on the engineering of specific pathways for the transformation of this compound is not available. Based on known biocatalytic principles, one could engineer a microbial cell factory to transform this compound. A hypothetical pathway could involve the heterologous expression of a robust esterase to convert this compound into o-coumaric acid. This intermediate could then be channeled into other engineered pathways for the synthesis of valuable downstream products. For example, the o-coumaric acid could be a substrate for subsequent reactions like reduction or glycosylation, catalyzed by other heterologously expressed enzymes. However, such an engineered pathway for this compound transformation remains a theoretical construct without direct experimental validation in published studies.

Analytical Methodologies for Research on 2 Acetoxycinnamic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating 2-Acetoxycinnamic acid from complex mixtures and determining its concentration. pensoft.net The choice of technique often depends on the sample matrix, the required sensitivity, and the specific goals of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. jmchemsci.com For the analysis of this compound, a derivatization step is often necessary to increase its volatility. One common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ester. spectrabase.com

The GC separates the derivatized this compound from other components in the sample based on their boiling points and interactions with the stationary phase of the column. hmdb.ca The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification. nih.gov The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure.

Table 1: GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Typical Value |

|---|---|

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. mdpi.comrsc.org Reversed-phase HPLC is a common mode used for this purpose, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. epa.gov

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The composition of the mobile phase, often a mixture of an aqueous solution (sometimes with a pH modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol), can be adjusted to optimize the separation. epa.gov Detection is typically achieved using a UV detector, as the aromatic ring and conjugated system in this compound absorb UV light. pensoft.net

Table 2: Typical HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Detection | UV at a specific wavelength (e.g., 280 nm) |

| Flow Rate | 0.5 - 1.0 mL/min |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. researchgate.nettaylorandfrancis.com This technique is particularly useful for analyzing this compound in complex biological matrices where low detection limits are required. nih.govresearchgate.net

After separation by the LC system, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source for this type of compound, and it can be operated in either positive or negative ion mode. nih.gov In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise, leading to very low detection limits. nih.gov

Table 3: LC-MS/MS Parameters for this compound Quantification

| Parameter | Setting |

|---|---|

| Ionization Source | Electrospray Ionization (ESI) massbank.eu |

| Ion Mode | Negative or Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) researchgate.net |

| Collision Gas | Argon |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and assessing its purity. eurekaselect.com These techniques provide detailed information about the molecule's functional groups and the connectivity of its atoms. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation of organic molecules. semanticscholar.org Both ¹H NMR and ¹³C NMR are used to provide a detailed picture of the this compound molecule. wiley-vch.de

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for this compound would include those for the aromatic protons, the vinylic protons of the cinnamic acid backbone, and the methyl protons of the acetoxy group. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. The chemical shifts of the carbon atoms provide information about their functionalization, with distinct signals expected for the carbonyl carbons of the carboxylic acid and ester groups, the aromatic carbons, the vinylic carbons, and the methyl carbon of the acetoxy group. rsc.org

Table 4: Representative ¹³C NMR Chemical Shifts for this compound Derivatives in DMSO-d6

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Carbonyl (ester) | ~167.6 |

| Vinylic (α to COOH) | ~119.0 |

| Vinylic (β to COOH) | ~144.0 |

| Aromatic (quaternary) | ~134.2, ~138.1 |

| Aromatic (CH) | ~125.4, ~128.6, ~128.8, ~130.9 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. eurekaselect.com The IR spectrum of this compound will show characteristic absorption bands for the different functional groups.

Key vibrational bands include:

A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. docbrown.info

A sharp C=O stretching band for the carboxylic acid carbonyl group around 1700 cm⁻¹. docbrown.inforsc.org

A C=O stretching band for the ester carbonyl group, usually at a slightly higher wavenumber than the carboxylic acid carbonyl, around 1760 cm⁻¹.

C=C stretching bands for the aromatic ring and the alkene group in the region of 1600-1650 cm⁻¹. docbrown.info

C-O stretching bands for the ester and carboxylic acid groups. spectrabase.com

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Carboxylic Acid O-H Stretch | 2500-3300 (broad) |

| Ester C=O Stretch | ~1760 |

| Carboxylic Acid C=O Stretch | ~1700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the characterization of cinnamic acid derivatives. This method relies on the principle that molecules containing chromophores, such as the phenyl and acrylic acid groups in the cinnamic acid backbone, absorb light in the UV-Vis portion of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from UV-Vis spectroscopy that provide insights into the electronic structure of the molecule.

For cinnamic acid and its substituted derivatives, the position of the substituent on the phenyl ring and the nature of the substituent can significantly influence the UV-Vis absorption spectrum. In the case of this compound, the introduction of the acetoxy group at the ortho position is expected to modulate the electronic properties of the chromophore compared to the parent cinnamic acid.

Furthermore, the isomerization of cinnamic acid derivatives between their trans and cis forms can be monitored using UV-Vis spectroscopy, as the two isomers often exhibit distinct absorption spectra. For the parent cinnamic acid, the trans isomer typically shows a maximum absorbance at a longer wavelength than the cis isomer. For instance, trans-cinnamic acid has a reported λmax of 270 nm, while cis-cinnamic acid has a λmax of 262 nm. This shift is due to the different spatial arrangement of the atoms, which affects the electronic conjugation. It is plausible that a similar trend would be observed for this compound, with the trans isomer absorbing at a slightly longer wavelength than the cis isomer.

While specific UV-Vis spectral data for this compound is not available in the provided search results, a hypothetical data table based on the expected behavior of cinnamic acid derivatives is presented below for illustrative purposes.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| trans-2-Acetoxycinnamic acid | Methanol (B129727) | Not Available | Not Available |

| cis-2-Acetoxycinnamic acid | Methanol | Not Available | Not Available |

Further experimental investigation is required to determine the precise UV-Vis spectroscopic properties of this compound and its isomers. Such studies would be crucial for its quantitative analysis, for studying its photochemical behavior, and for developing applications where its UV-absorbing properties are relevant.

Advanced Research Perspectives and Future Directions for 2 Acetoxycinnamic Acid

Integration with Systems Biology and Omics Technologies

Future investigations into the biological effects of 2-acetoxycinnamic acid will likely benefit from a systems biology approach, which offers a holistic view of biological systems rather than focusing on a single molecular target. nih.gov The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive understanding of the cellular response to this compound. nih.govmdpi.com

A systems biology approach could elucidate the complex network of interactions influenced by this compound. frontiersin.org For instance, transcriptomic analysis, using techniques like microarrays, could reveal changes in gene expression in response to the compound, offering insights into the pathways it modulates. libretexts.org Proteomic studies could then identify the specific proteins whose expression levels or post-translational modifications are altered, providing a more direct link to cellular function. Furthermore, metabolomics can map the downstream effects on metabolic pathways, completing the picture of the compound's biological impact. nih.gov Integrating these large-scale datasets will be crucial for identifying novel mechanisms of action and potential off-target effects, guiding the development of more effective and safer therapeutic strategies. nih.gov

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Potential Application | Expected Insights |

| Genomics | Identifying genetic variations that influence response to this compound. | Personalized medicine applications and prediction of patient response. |

| Transcriptomics | Profiling changes in gene expression in cells or tissues treated with the compound. | Elucidation of modulated signaling pathways and regulatory networks. |

| Proteomics | Analyzing alterations in protein expression and post-translational modifications. | Identification of direct protein targets and downstream effector proteins. |

| Metabolomics | Characterizing changes in the cellular metabolome. | Understanding the impact on metabolic pathways and cellular bioenergetics. |

Applications in Materials Science and Bio-based Polymers

The structural features of cinnamic acid and its derivatives make them valuable building blocks for advanced polymers. researchgate.netrsc.org The presence of a carboxylic acid group and a vinyl group in the cinnamic acid backbone allows for polymerization through various mechanisms. These polymers have a wide range of potential applications, from industrial plastics to biomedical devices like drug delivery systems and shape-memory materials. rsc.org

Researchers are increasingly exploring the use of bio-based materials to create more sustainable polymers. epfl.chnih.govmdpi.com Cinnamic acid, being derivable from renewable resources like lignocellulosic biomass, is an attractive monomer for the synthesis of such polymers. epfl.ch The incorporation of this compound into polymer chains could impart unique properties. For example, the acetoxy group could be designed to be cleavable under specific conditions, allowing for the controlled release of the active compound from a polymer matrix. Furthermore, the inherent photo-reactivity of the cinnamate (B1238496) moiety could be exploited to create photo-crosslinkable or photo-degradable polymers. researchgate.net The development of polymers from cinnamic acid derivatives is a growing field with the potential for creating novel materials with tailored properties. mdpi.com

Targeted Drug Delivery Systems Utilizing this compound Derivatives

The therapeutic potential of many promising compounds is often limited by challenges such as poor solubility, low bioavailability, and off-target toxicity. rsc.org Targeted drug delivery systems offer a strategy to overcome these limitations by encapsulating the drug in a carrier that can deliver it specifically to the site of action, thereby increasing efficacy and reducing side effects. mdpi.com

Derivatives of this compound could be incorporated into various nanocarriers, such as liposomes, polymeric nanoparticles, and hydrogels, to create targeted delivery systems. rsc.orgmdpi.comrsc.org For instance, the compound could be conjugated to a polymer backbone to form a prodrug that releases the active molecule in response to a specific trigger, such as a change in pH or the presence of a particular enzyme at the target site. The development of such systems could enhance the therapeutic index of this compound for a range of applications. The use of nanotechnology in drug delivery has opened up new avenues for improving the therapeutic potential of phytochemicals like cinnamic acid and its derivatives. rsc.org

Exploration of Novel Biological Targets and Therapeutic Applications

Cinnamic acid and its derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anticancer, antidiabetic, and neuroprotective effects. jocpr.comnih.govmdpi.com These activities are often attributed to their ability to interact with multiple biological targets. For example, some cinnamic acid derivatives have shown potential as anticancer agents by inhibiting matrix metalloproteinases (MMPs). biointerfaceresearch.com Others have demonstrated antiplatelet activity, which could be beneficial in the prevention of thrombosis. nih.govnih.govresearchgate.netunar.ac.id

Given the structural similarity of this compound to both cinnamic acid and aspirin, it is plausible that it may interact with a unique set of biological targets. Future research should focus on screening this compound against a broad panel of enzymes and receptors to identify novel targets. This could lead to the discovery of new therapeutic applications for the compound. For example, its potential as an anti-inflammatory agent could be explored by investigating its effects on key inflammatory mediators. Furthermore, its antimicrobial properties against a range of pathogens, including drug-resistant strains, warrant further investigation. nih.gov The synthesis of novel derivatives of this compound could also lead to compounds with enhanced potency and selectivity for specific biological targets. nih.govatlantis-press.com

Table 2: Potential Therapeutic Applications and Biological Targets of this compound

| Potential Therapeutic Application | Potential Biological Target(s) |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes, lipoxygenases, inflammatory cytokines |

| Anticancer | Matrix metalloproteinases (MMPs), signaling pathways involved in cell proliferation and apoptosis |

| Antimicrobial | Bacterial and fungal enzymes, cell membrane integrity |

| Antiplatelet | Platelet aggregation pathways, thromboxane (B8750289) synthesis |

| Neuroprotective | Oxidative stress pathways, neuroinflammatory processes |

Computational Chemistry and In Silico Studies of this compound Interactions

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and materials science. brazilianjournals.com.br These methods allow for the prediction of molecular properties, the simulation of interactions with biological targets, and the rational design of new molecules with desired activities. frontiersin.org

In silico studies can be employed to predict the pharmacokinetic and toxicological profiles of this compound and its derivatives. brazilianjournals.com.br Molecular docking simulations can be used to investigate the binding of this compound to the active sites of various enzymes, providing insights into its potential mechanisms of action. nih.gov For example, docking studies could be used to compare the binding of this compound to COX enzymes with that of aspirin, helping to explain any observed differences in their anti-inflammatory activities. Furthermore, computational approaches can guide the synthesis of new derivatives with improved binding affinity and selectivity for a particular target. mdpi.comnih.gov These in silico methods can significantly accelerate the research and development process by prioritizing the most promising compounds for experimental validation.

常见问题

Basic Research Questions

Q. What are the critical physical and chemical properties of 2-Acetoxycinnamic acid for experimental design?

- Key properties :

- Melting point : 156°C (stable under proper storage conditions) .

- Solubility : Soluble in methanol; no reliable data for water or other solvents .

- Stability : Reacts with oxidizing agents; decomposes into CO/CO₂ under combustion .

- Methodological guidance :

- Use methanol for dissolution in synthetic protocols; avoid aqueous systems without solubility testing.

- Store in airtight containers at room temperature, shielded from oxidizers .

Q. How should researchers handle safety and storage of this compound in laboratory settings?

- Safety protocols :

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory .

- Spill management : Absorb with inert material (e.g., sand), avoid water jets, and dispose as hazardous waste .

Q. What analytical techniques are suitable for purity assessment of this compound?

- Recommended methods :

- Gas chromatography (GC) : Used by suppliers for purity verification (>95%) .

- Melting point analysis : Validate thermal stability and batch consistency .

- Data interpretation : Compare GC retention times with reference standards; report deviations >2% as impurities.

Advanced Research Questions

Q. How can contradictions in solubility data for this compound be resolved experimentally?

- Experimental design :

- Controlled solubility trials : Test in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) under standardized temperatures.

- Quantitative analysis : Use UV-Vis spectroscopy or HPLC to measure saturation points .

- Documentation : Report solvent grade, temperature (±1°C), and agitation methods to ensure reproducibility .

Q. What strategies address the lack of ecotoxicological data for this compound in regulatory submissions?

- Proposed methodology :

- Tiered testing : Start with Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .

- Computational modeling : Estimate log Pow and bioaccumulation potential using QSAR tools .

Q. How can mechanistic studies elucidate the decomposition pathways of this compound under thermal stress?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。